molecular formula C18H27N3O2 B5304161 2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol

2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol

Cat. No. B5304161
M. Wt: 317.4 g/mol
InChI Key: GRBVIRUPFHNWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol, also known as DT-010, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using a number of different methods, and its mechanism of action has been explored in depth. In

Mechanism of Action

The mechanism of action of 2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and neurodegeneration. 2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. 2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of tumor growth, and the protection of neurons from oxidative stress. 2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol has a number of advantages for lab experiments, including its high purity and stability, and its potent activity against cancer cells and neurodegeneration. However, 2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol also has some limitations, including its relatively low solubility in aqueous solutions, and its potential toxicity at high doses.

Future Directions

There are a number of potential future directions for research on 2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol. One area of interest is the development of new synthetic methods for 2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol that may improve yield and purity. Another area of interest is the investigation of the potential therapeutic applications of 2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol in animal models of cancer and neurodegenerative diseases. Additionally, the development of new analogs of 2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol may lead to the discovery of compounds with even greater potency and selectivity for cancer cells and neurons.

Synthesis Methods

2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol has been synthesized using a number of different methods, including the reaction of 2-hydroxy-6-methylbenzoic acid with 1,4-dimethyl-1,4,9-triaza-spiro[5.5]undecane-9-carbonyl chloride. Other methods include the reaction of 2-hydroxy-6-methylbenzoic acid with 1,4-dimethyl-1,4,9-triaza-spiro[5.5]undecane-9-carboxylic acid, followed by the conversion of the resulting acid to the corresponding acid chloride. The synthesis of 2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol has been optimized for high yield and purity, and the compound has been extensively characterized using a variety of analytical techniques.

Scientific Research Applications

2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In vitro studies have shown that 2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(1,4-dimethyl-1,4,9-triazaspiro[5.5]undecan-9-yl)-(2-hydroxy-3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-14-5-4-6-15(16(14)22)17(23)21-9-7-18(8-10-21)13-19(2)11-12-20(18)3/h4-6,22H,7-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBVIRUPFHNWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCC3(CC2)CN(CCN3C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,4-Dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.